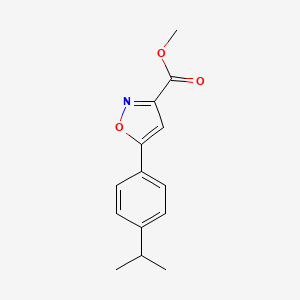

Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . It is a white to yellow solid that is used in various research and industrial applications. The compound is known for its unique structure, which includes an isoxazole ring and an isopropylphenyl group, making it a valuable building block in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . The reaction typically requires a catalyst such as copper(I) or ruthenium(II) and is carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring is substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and thiol-substituted isoxazoles, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that isoxazole derivatives, including methyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate, exhibit significant anticancer properties. Isoxazoles are known to interact with various biological targets, making them valuable in the development of novel anticancer agents. Studies have shown that certain isoxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been evaluated for their efficacy against breast and colon cancer cell lines, showing promising results in vitro .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Isoxazoles can act as inhibitors of lipoxygenases, enzymes involved in the inflammatory response. By modulating these pathways, this compound may help reduce inflammation-related diseases, including arthritis and asthma .

Materials Science Applications

1. Photochromic Materials

Isoxazoles have been explored for their potential use in photochromic applications. The ability of these compounds to undergo reversible structural changes upon exposure to light makes them suitable for developing smart materials that can change color or opacity based on environmental conditions. This property has implications for applications in optical devices and sensors .

2. Polymer Chemistry

In polymer science, isoxazole derivatives are being investigated as additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them suitable for high-performance materials used in aerospace and automotive industries .

Biochemical Probes

1. Targeted Drug Delivery

This compound can serve as a scaffold for designing targeted drug delivery systems. By modifying its structure, researchers can attach various therapeutic agents to the isoxazole core, allowing for selective targeting of diseased tissues while minimizing side effects on healthy cells .

2. Molecular Imaging

The compound's unique properties also make it a candidate for use in molecular imaging techniques. Its ability to bind selectively to specific biomolecules can facilitate the visualization of biological processes in real-time, aiding in diagnostics and research .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of isoxazole derivatives. The compound was found to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be exploited for therapeutic purposes in chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-(4-Cyanophenyl)isoxazole-3-carboxylate: Similar in structure but with a cyanophenyl group instead of an isopropylphenyl group.

Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate: Contains a methoxyphenyl group, offering different chemical properties.

Uniqueness

Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is unique due to its isopropylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific organic compounds and in research applications where these properties are advantageous .

Actividad Biológica

Methyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Overview of Isoxazole Derivatives

Isoxazole derivatives are characterized by a five-membered ring containing one nitrogen and one oxygen atom. They have been studied extensively for their pharmacological properties. This compound is particularly noted for its role in various biochemical pathways that underpin its biological activities.

The biological activities of isoxazole derivatives can be attributed to their ability to interact with multiple molecular targets. The mechanisms include:

- Analgesic and Anti-inflammatory Effects : Isoxazoles may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial for pain and inflammation modulation.

- Anticancer Activity : Some studies indicate that isoxazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and affecting gene expression related to cell cycle regulation .

- Antimicrobial Properties : Isoxazoles have shown activity against various pathogens, suggesting potential use in treating infections.

Anticancer Activity

A study investigated the cytotoxic effects of several isoxazole derivatives on human cancer cell lines. This compound demonstrated significant antiproliferative activity against breast cancer cells (SK-BR-3), with a growth inhibition (GI) value of approximately 45.76% . This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

Apoptosis Induction

Research focusing on the expression levels of apoptosis-related genes revealed that certain isoxazoles could downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as Bax and p21^WAF-1. For instance, one derivative led to a notable decrease in Bcl-2 expression, indicating its potential to promote apoptosis in leukemia cells .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

methyl 5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-8-12(15-18-13)14(16)17-3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLJIBJSSAAPAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.